molecular formula C20H22N2O4 B6043630 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid CAS No. 6081-05-6

2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid

Cat. No. B6043630
CAS RN: 6081-05-6
M. Wt: 354.4 g/mol
InChI Key: XAJLLXMTPIBFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid, also known as DMPA-benz, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation in various animal models of inflammation, including carrageenan-induced paw edema and adjuvant-induced arthritis. In addition, 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid has been shown to reduce pain in various animal models of pain, including acetic acid-induced writhing and formalin-induced pain. Furthermore, 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid has been shown to reduce fever in various animal models of fever, including lipopolysaccharide-induced fever.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid in lab experiments is its well-established pharmacological profile. 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid has been extensively studied for its pharmacological effects, and its mechanism of action is well understood. In addition, 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid is relatively easy to synthesize and is commercially available.
One of the limitations of using 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid in lab experiments is its potential toxicity. 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid has been shown to induce liver toxicity in some animal models, and its long-term effects on human health are not well understood. In addition, 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid is not very soluble in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid. One area of research is the development of more potent and selective COX inhibitors based on the structure of 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid. Another area of research is the investigation of the potential use of 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Finally, future research could focus on the development of new formulations of 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid that improve its solubility and reduce its potential toxicity.

Synthesis Methods

The synthesis of 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid involves a series of chemical reactions. The starting material is 3-methyl-4-aminobenzoic acid, which is reacted with 2,2-dimethylpropanoyl chloride to form the corresponding amide. This intermediate is then reacted with 4-aminosalicylic acid in the presence of a coupling agent to give the final product, 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid. The overall yield of this synthesis is approximately 50%.

Scientific Research Applications

2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In addition, 2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

2-[[4-(2,2-dimethylpropanoylamino)-3-methylbenzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-11-13(9-10-15(12)22-19(26)20(2,3)4)17(23)21-16-8-6-5-7-14(16)18(24)25/h5-11H,1-4H3,(H,21,23)(H,22,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJLLXMTPIBFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362289
Record name 2-[4-(2,2-Dimethylpropanamido)-3-methylbenzamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6081-05-6
Record name 2-[4-(2,2-Dimethylpropanamido)-3-methylbenzamido]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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